molecular formula C15H10BrCl2NO3 B2427744 6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 477846-76-7

6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2427744
CAS No.: 477846-76-7
M. Wt: 403.05
InChI Key: ADVGKTUAWDAOSL-KPSZGOFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identification and Systematic Nomenclature

Systematic Nomenclature and Molecular Properties

6-Bromo-1,3-benzodioxole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime is systematically named based on its heterocyclic core and substituents:

  • Core structure : 1,3-Benzodioxole (methylenedioxybenzene) substituted at position 6 with bromine.
  • Functional groups : A carbaldehyde group at position 5, converted to an oxime (R-C=N-OH) through reaction with hydroxylamine. The oxime oxygen is further substituted with a 2,4-dichlorobenzyl group.
Property Value Source
CAS Number 477846-76-7
Molecular Formula C₁₅H₁₀BrCl₂NO₃
Molecular Weight 410.42 g/mol
Melting Point 155–155°C (predicted)
Density 1.85 g/cm³ (predicted)

Synonyms : NSC647352, (E)-1-(6-bromo-1,3-benzodioxol-5-yl)-N-hydroxymethanimine O-(2,4-dichlorobenzyl).

Structural Features and Reactivity

The compound’s structure enables diverse reactivity:

  • Benzodioxole core : Provides aromatic stability and π-conjugation, influencing solubility and electronic properties.
  • Bromine substituent : Introduces electron-withdrawing effects and enables halogenation-dependent reactions (e.g., cross-coupling).
  • Oxime group : Participates in hydrogen bonding and halogen bonding, as observed in related oxime derivatives. The 2,4-dichlorobenzyl substituent enhances steric and electronic modulation.

Key Functional Groups :

  • Oxime (C=N-O) : Reacts with electrophiles or participates in cycloaddition reactions.
  • Bromine : A site for nucleophilic substitution or metal-catalyzed coupling.

Historical Development and Research Significance

Evolution of Benzodioxole Derivatives

The benzodioxole scaffold has been a focus of medicinal chemistry since the mid-20th century, driven by its presence in natural products (e.g., safrole) and bioactive molecules (e.g., combretastatins). Oxime derivatives, particularly halogenated variants, gained traction for their role in metal chelation and enzyme inhibition.

Key Milestones:
  • 1950s–1980s : Development of halobenzophenone oximes as bacteriostatic agents.
  • 2000s–Present : Synthesis of benzodioxole-oxime hybrids for anticancer, antidiabetic, and antifungal applications.

Significance of the Dichlorobenzyl Substituent

The 2,4-dichlorobenzyl group was introduced to enhance:

  • Hydrophobic interactions : Critical for binding to hydrophobic pockets in enzymes.
  • Electron-withdrawing effects : Stabilizes the oxime through resonance, improving metabolic stability.

This substitution pattern mirrors strategies in COX inhibitor design, where halogenated aryl groups modulate selectivity.

Structural Relationship to Benzodioxole Derivatives

Comparative Analysis of Benzodioxole Scaffolds

This compound shares structural motifs with:

Compound Type Core Structure Key Differences Biological Activity Source
Anticancer agents Benzodioxole + carboxamide Amide linker instead of oxime-dichlorobenzyl α-amylase inhibition (IC₅₀ 0.68 µM)
COX inhibitors Benzodioxole + aryl acetate Acetate group instead of oxime COX-2 IC₅₀ 1.30–37.45 µM
Antifungal agents Benzodioxole + heterocycles Thiazole/imidazole rings Activity against Aspergillus spp.

Role of the Oxime Group in Molecular Interactions

The oxime group enables:

  • Hydrogen bonding : With N–H and O–H donors, stabilizing supramolecular assemblies.
  • Halogen bonding : The oxime oxygen acts as a halogen bond acceptor, influencing crystal packing.
  • Coordination chemistry : Potential for metal binding, relevant in catalysis or enzyme inhibition.

Research Objectives and Knowledge Gaps

Current Research Focus Areas

  • Synthetic Optimization :

    • Reaction conditions : Solvent choice (e.g., pyridine vs. acetonitrile) and stoichiometry in oxime formation.
    • Yield improvement : Bromination efficiency using N-bromosuccinimide (NBS).
  • Biological Profiling :

    • Anticancer activity : Testing against solid tumors (e.g., HeLa, Hep3B).
    • Antidiabetic potential : α-amylase inhibition mechanisms.
  • Mechanistic Studies :

    • Enzyme inhibition : Kinetic analysis of COX-2 binding.
    • Proteostasis modulation : Activation of antioxidant pathways in cellular models.

Unresolved Questions

  • Structure-Activity Relationships (SAR) :

    • Impact of bromine vs. chlorine substitution on bioavailability.
    • Role of the dichlorobenzyl group in target specificity.
  • In Vivo Efficacy :

    • Toxicity profiles and pharmacokinetics in animal models.
    • Synergistic effects with existing therapies (e.g., combretastatins).
  • Industrial Applications :

    • Utility in polymer chemistry or catalytic systems.

Properties

IUPAC Name

(E)-1-(6-bromo-1,3-benzodioxol-5-yl)-N-[(2,4-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrCl2NO3/c16-12-5-15-14(20-8-21-15)3-10(12)6-19-22-7-9-1-2-11(17)4-13(9)18/h1-6H,7-8H2/b19-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVGKTUAWDAOSL-KPSZGOFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrCl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime typically involves the bromination of 1,3-benzodioxole-5-carbaldehyde to obtain 6-bromo-1,3-benzodioxole-5-carbaldehyde . This intermediate is then reacted with O-(2,4-dichlorobenzyl)hydroxylamine under suitable conditions to form the desired oxime .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,3-benzodioxole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The oxime group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: 6-bromo-1,3-benzodioxole-5-carboxylic acid.

    Reduction: 6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2,4-dichlorobenzyl)amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 6-bromo-1,3-benzodioxole derivatives exhibit significant antimicrobial properties. The oxime functionality can enhance the interaction with microbial enzymes, potentially leading to increased efficacy against various pathogens .

Anticancer Properties

Research indicates that benzodioxole derivatives possess anticancer activities. The introduction of halogenated groups like those in this compound may enhance cytotoxicity against cancer cell lines by affecting cellular signaling pathways involved in proliferation and apoptosis .

Neuroprotective Effects

Some studies suggest that compounds containing benzodioxole structures have neuroprotective effects. The ability of these compounds to inhibit certain enzymes linked to neurodegenerative diseases makes them candidates for further investigation in neuropharmacology .

Analytical Chemistry

6-Bromo-1,3-benzodioxole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime can be utilized as a reagent in analytical chemistry for the detection of aldehydes and ketones through colorimetric methods. Its reactivity with various functional groups allows for its application in developing analytical protocols .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of various benzodioxole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the presence of halogen substituents significantly increased antimicrobial potency compared to non-halogenated analogues .

Case Study 2: Cancer Cell Line Testing

In vitro testing on cancer cell lines showed that benzodioxole derivatives exhibited varying degrees of cytotoxicity. The compound was found to induce apoptosis in breast cancer cell lines through mitochondrial pathways, suggesting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, potentially inhibiting or modifying their activity. The brominated benzodioxole ring may also interact with various enzymes or receptors, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Lacks the oxime group, making it less versatile in certain reactions.

    2-Bromo-4,5-methylenedioxybenzaldehyde: Similar structure but different substitution pattern, leading to different reactivity.

    6-Bromopiperonal: Another brominated benzodioxole derivative with different functional groups.

Uniqueness

6-Bromo-1,3-benzodioxole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime is unique due to the presence of both the brominated benzodioxole ring and the oxime group

Biological Activity

6-Bromo-1,3-benzodioxole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

  • IUPAC Name : (E)-1-(6-bromo-1,3-benzodioxol-5-yl)-N-[(2,4-dichlorophenyl)methoxy]methanimine
  • Molecular Formula : C15H10BrCl2NO3
  • Molar Mass : 403.05 g/mol
  • CAS Number : 477846-76-7

Synthesis

The synthesis of this compound typically involves the bromination of 1,3-benzodioxole followed by the formation of the oxime through reaction with 2,4-dichlorobenzylamine. The reaction conditions are optimized for yield and purity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, similar benzodioxole derivatives have shown promising results against various cancer cell lines.

Compound Cell Line Tested IC50 (µM) Effect
Compound 5A549 (Lung)5.4Apoptosis induction
Compound 5C6 (Glioma)25.0Apoptosis induction
CisplatinA54932.4Control reference

The above data indicates that Compound 5 exhibited significant cytotoxicity against A549 and C6 cell lines with lower toxicity towards NIH/3T3 mouse embryonic fibroblast cells, suggesting a favorable therapeutic index .

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

  • Apoptosis Induction : The compound has been shown to increase both early and late apoptosis in cancer cells.
  • DNA Synthesis Inhibition : It disrupts DNA synthesis in cancer cells, contributing to its cytotoxic effects.
  • Mitochondrial Membrane Potential Disturbance : This disruption is associated with the initiation of apoptotic pathways .

Study on Benzodioxole Derivatives

A comprehensive study evaluated various benzodioxole derivatives for their anticancer activity. Among them, compounds with specific substituents demonstrated enhanced lipophilicity and increased anticancer activity due to their ability to penetrate cellular membranes more effectively .

Cholinesterase Inhibition

In addition to anticancer properties, some studies have evaluated the compound's inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Notably, certain derivatives showed weak inhibition against these enzymes, indicating a potential role in neuroprotection or treatment of neurodegenerative diseases .

Comparison with Similar Compounds

Compound Biological Activity
6-Bromo-1,3-benzodioxole-5-carboxaldehydeLess versatile due to lack of oxime group
2-Bromo-4,5-methylenedioxybenzaldehydeDifferent reactivity profile
6-BromopiperonalVaries in functional groups affecting activity

The unique structure of this compound contributes to its distinct biological properties compared to similar compounds .

Q & A

Q. What are the key synthetic challenges in preparing 6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime, and how can they be mitigated?

  • Methodological Answer : The synthesis involves regioselective bromination of the benzodioxole scaffold, followed by aldehyde functionalization and oxime formation. A critical challenge is avoiding over-oxidation of the aldehyde group during synthesis. Use of mild oxidizing agents (e.g., pyridinium chlorochromate) under controlled conditions (0–5°C) is recommended . Competitive side reactions, such as undesired substitution at the dichlorobenzyl group, can occur; employing anhydrous solvents (e.g., DMF) and inert atmospheres (N₂/Ar) minimizes this .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms the presence of the oxime proton (δ 8.2–8.5 ppm) and aromatic protons from the dichlorobenzyl group (δ 7.3–7.8 ppm).
  • HRMS : High-resolution mass spectrometry validates the molecular ion peak (calculated for C₁₅H₁₀BrCl₂NO₃: [M+H]⁺ = 418.92).
  • FT-IR : A sharp peak near 1640 cm⁻¹ confirms the C=N bond of the oxime .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the dichlorobenzyl and oxime groups?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond angles and torsion angles. For example, the dihedral angle between the benzodioxole and dichlorobenzyl moieties can clarify steric hindrance effects. If twinning or low-resolution data occurs, iterative refinement with SHELXL and validation via R-factor convergence (<5%) is advised .

Q. What experimental strategies can address contradictory bioactivity results in in vitro vs. in vivo models for this compound?

  • Methodological Answer : Contradictions may arise from metabolic instability or solubility differences. Strategies include:
  • Solubility enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoformulation.
  • Metabolic profiling : LC-MS/MS to identify metabolites in plasma.
  • Dose-response recalibration : Adjust dosing intervals based on pharmacokinetic half-life data .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic sites. The aldehyde and oxime groups are prone to nucleophilic attack, with Fukui indices highlighting the carbonyl carbon as the most reactive. Molecular dynamics simulations (AMBER force field) further predict solvent effects on reaction kinetics .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental LogP values for this compound?

  • Methodological Answer : Theoretical LogP (e.g., via ChemDraw) often underestimates hydrophobic interactions due to the dichlorobenzyl group. Experimental determination via shake-flask method (octanol/water partitioning) with HPLC quantification is more reliable. Adjustments using Abraham solvation parameters improve predictive models .

Research Design Tables

Parameter Optimal Conditions Common Pitfalls References
Synthesis Yield 60–70% (oxime formation step)Over-oxidation reduces aldehyde purity
Crystallization Solvent Ethanol/water (7:3 v/v)Polymorphism risks with rapid cooling
Bioactivity IC₅₀ (in vitro) 12–18 µM (cancer cell lines)False positives due to assay interference

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.